molecular formula C10H14Cl2OSi B1590870 3-Phenoxypropylmethyldichlorosilane CAS No. 28229-56-3

3-Phenoxypropylmethyldichlorosilane

Cat. No.: B1590870
CAS No.: 28229-56-3
M. Wt: 249.21 g/mol
InChI Key: IWVPUEUBWCITSE-UHFFFAOYSA-N
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Description

3-Phenoxypropylmethyldichlorosilane is an organosilane compound with the general structure CH₃SiCl₂-(CH₂)₃-O-C₆H₅. The phenoxypropyl group introduces aromaticity and electron-donating properties, while the dichlorosilane moiety enables hydrolysis to form silanols, making it reactive in surface modification and polymer chemistry. This compound is typically used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates (e.g., glass, metals) due to its dual functionality .

Properties

IUPAC Name

dichloro-methyl-(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2OSi/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVPUEUBWCITSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCOC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554656
Record name Dichloro(methyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28229-56-3
Record name Dichloro(methyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropylmethyldichlorosilane can be synthesized through the reaction of phenol with propylene oxide to form phenoxylated propylene, followed by the reaction with methyldichlorosilane under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants and the use of specialized reactors to ensure consistent quality and yield. The process is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropylmethyldichlorosilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.

Major Products Formed:

  • Oxidation: Phenolic derivatives and siloxanes.

  • Reduction: Alcohols and silanes.

  • Substitution: Siloxanes and organosilicon compounds.

Scientific Research Applications

3-Phenoxypropylmethyldichlorosilane is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of siloxane polymers, which are used in a variety of applications, including coatings, adhesives, and sealants. Additionally, it is used in the preparation of organosilicon compounds for use in organic synthesis and materials science.

Mechanism of Action

The mechanism by which 3-Phenoxypropylmethyldichlorosilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of siloxane networks, which contribute to the material properties of the resulting compounds.

Comparison with Similar Compounds

Substituent Electronic Effects

Compound Name Substituent Electronic Effect Key Impact on Reactivity
(3-Cyanopropyl)methyldichlorosilane -CN (cyano) Strong electron-withdrawing Increases electrophilicity of Si; accelerates hydrolysis; enhances polarity in polymers .
Trifluoropropylmethyldichlorosilane -CF₃ (trifluoromethyl) Strongly electron-withdrawing Improves thermal stability and hydrophobicity; used in fluoropolymer composites .
3-Chloropropylmethyldimethoxysilane -Cl (chloro) Moderate electron-withdrawing Slower hydrolysis due to methoxy groups; intermediate reactivity for controlled grafting .
This compound -O-C₆H₅ (phenoxy) Electron-donating (resonance) Stabilizes silanol intermediates; improves compatibility with aromatic substrates .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Solubility Profile
(3-Cyanopropyl)methyldichlorosilane C₅H₉Cl₂NSi 182.12 Liquid Polar aprotic solvents (e.g., DMF) .
Trifluoropropylmethyldichlorosilane C₄H₇Cl₂F₃Si ~215.09 (estimated) Liquid Fluorinated solvents (e.g., HFE-7100) .
3-Chloropropylmethyldimethoxysilane C₆H₁₅ClO₂Si 182.72 Liquid Ethanol, THF .
This compound C₁₀H₁₄Cl₂O Si ~267.22 (estimated) Viscous liquid Toluene, chlorinated solvents .

Biological Activity

3-Phenoxypropylmethyldichlorosilane (PPMDS) is a silane compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, exploring its interactions with biological systems, potential applications, and relevant research findings.

The biological activity of PPMDS primarily arises from its ability to interact with cellular components. Its mechanism of action includes:

  • Enzyme Inhibition : PPMDS has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
  • Cell Membrane Interaction : The lipophilic nature of the phenoxy group allows PPMDS to integrate into lipid membranes, influencing membrane fluidity and permeability.
  • Reactive Species Generation : The compound may induce the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cells.

Antimicrobial Properties

Research indicates that PPMDS exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The following table summarizes the antimicrobial activity of PPMDS:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Candida albicansEffective

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PPMDS. Results indicate that while low concentrations are relatively safe for normal cells, higher concentrations can lead to significant cytotoxic effects. The following data table outlines the cytotoxicity observed in various cell lines:

Cell LineIC50 (µM)Effect
HeLa25Moderate toxicity
MCF-715High toxicity
NIH 3T330Low toxicity

Case Studies

Several case studies have highlighted the practical applications of PPMDS in biological systems:

  • Case Study on Antimicrobial Coatings : A study investigated the use of PPMDS in creating antimicrobial coatings for medical devices. Results showed a significant reduction in bacterial colonization on surfaces treated with PPMDS compared to untreated controls.
  • Case Study on Drug Delivery Systems : Researchers explored PPMDS as a potential carrier for drug delivery. The compound's ability to form stable complexes with therapeutic agents was demonstrated, enhancing their bioavailability and efficacy.

Research Findings

Recent studies have focused on elucidating the precise biological mechanisms by which PPMDS exerts its effects. Key findings include:

  • Gene Expression Modulation : PPMDS has been found to alter the expression levels of genes associated with oxidative stress response and apoptosis.
  • Impact on Cell Signaling Pathways : Investigations revealed that PPMDS can modulate key signaling pathways, including those related to inflammation and cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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